molecular formula C19H14BrClN2O4S B300966 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

Cat. No. B300966
M. Wt: 481.7 g/mol
InChI Key: SZBJTKTYGNOXIC-HYEKDMSNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid, also known as BMVC, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. BMVC is a thiazolidinone derivative that has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antibacterial properties.

Mechanism of Action

The mechanism of action of 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid is not fully understood. However, it has been proposed that 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid's antibacterial activity is thought to be due to its ability to disrupt bacterial cell membrane integrity. 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid's anti-inflammatory activity is believed to be mediated by its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been found to inhibit the growth of bacteria by disrupting their cell membrane integrity. Furthermore, 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been found to reduce the production of pro-inflammatory cytokines in vitro and in vivo.

Advantages and Limitations for Lab Experiments

5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid's diverse biological activities make it a promising candidate for the development of novel therapeutic agents. However, 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid's limitations include its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid research. One potential area of research is the development of 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid derivatives with improved solubility and bioavailability. Another area of research is the investigation of 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid's potential as a combination therapy with other anticancer agents. Additionally, further research is needed to elucidate the mechanism of action of 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid and its potential applications in the treatment of other diseases, such as inflammatory disorders and infectious diseases.

Synthesis Methods

The synthesis of 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid involves the condensation of 3-bromo-4-methoxybenzaldehyde and 3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneamine in the presence of acetic acid. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. The final product is obtained after purification by recrystallization.

Scientific Research Applications

5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, 5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid

Molecular Formula

C19H14BrClN2O4S

Molecular Weight

481.7 g/mol

IUPAC Name

5-[[(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]-2-chlorobenzoic acid

InChI

InChI=1S/C19H14BrClN2O4S/c1-23-17(24)16(8-10-3-6-15(27-2)13(20)7-10)28-19(23)22-11-4-5-14(21)12(9-11)18(25)26/h3-9H,1-2H3,(H,25,26)/b16-8-,22-19?

InChI Key

SZBJTKTYGNOXIC-HYEKDMSNSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)Br)/SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.